molecular formula C8H13ClNO2P B14374433 (2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride CAS No. 90043-19-9

(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride

Cat. No.: B14374433
CAS No.: 90043-19-9
M. Wt: 221.62 g/mol
InChI Key: VQOZGGORHXAWTI-UHFFFAOYSA-N
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Description

(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride is a chemical compound with the molecular formula C8H13ClNO2P and a molecular weight of 221.62 g/mol . This compound is characterized by the presence of an aminophenyl group attached to a methyl-methylphosphinic acid moiety, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride typically involves the reaction of 2-aminobenzyl alcohol with methylphosphinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted aminophenyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminophenyl)methylphosphonic acid
  • (2-Aminophenyl)methylphosphinic acid
  • (2-Aminophenyl)methylphosphine oxide

Uniqueness

(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

90043-19-9

Molecular Formula

C8H13ClNO2P

Molecular Weight

221.62 g/mol

IUPAC Name

(2-aminophenyl)methyl-methylphosphinic acid;hydrochloride

InChI

InChI=1S/C8H12NO2P.ClH/c1-12(10,11)6-7-4-2-3-5-8(7)9;/h2-5H,6,9H2,1H3,(H,10,11);1H

InChI Key

VQOZGGORHXAWTI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CC1=CC=CC=C1N)O.Cl

Origin of Product

United States

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